Bienvenue dans la boutique en ligne BenchChem!

Acyclovir monophosphate

nucleotide kinase assay HSV-TK bypass antiviral phosphorylation

Acyclovir monophosphate (CAS 66341-16-0) is the only acyclovir form that eliminates viral thymidine kinase (TK) dependency, enabling direct study of cellular GMP kinase kinetics, synthesis of ProTide antivirals active against TK-deficient HSV-2 strains (sub-micromolar EC₅₀ values), and HSV-TK suicide gene therapy applications. This pre-phosphorylated metabolite is essential for dissecting downstream acyclovir resistance mechanisms or developing next-generation antivirals. Choose acyclovir monophosphate when TK independence is critical.

Molecular Formula C8H12N5O6P
Molecular Weight 305.18 g/mol
CAS No. 66341-16-0
Cat. No. B1665006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir monophosphate
CAS66341-16-0
SynonymsAcyclovir monophosphate;  Acyclo-GMP.
Molecular FormulaC8H12N5O6P
Molecular Weight305.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCOP(=O)(O)O)NC(=NC2=O)N
InChIInChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14)
InChIKeyKUOAJOVOKFATQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acyclovir Monophosphate CAS 66341-16-0: Procurement-Ready Phosphorylated Nucleoside Analog for Antiviral and Suicide Gene Research


Acyclovir monophosphate (CAS 66341-16-0) is the monophosphorylated metabolite of the guanosine analog antiviral agent acyclovir, with molecular formula C₈H₁₂N₅O₆P and molecular weight 305.18 g/mol [1]. It exists as a white to off-white solid with a melting point exceeding 400°C and LogP of -2.21 [2]. As the direct product of viral thymidine kinase (TK)-mediated phosphorylation, this compound serves as a critical research intermediate in antiviral mechanism studies, a starting material for nucleotide prodrug (ProTide) synthesis, and a validated substrate for herpes simplex virus thymidine kinase (HSV-TK)-based suicide gene therapy applications [3][4].

Acyclovir Monophosphate vs Acyclovir and Valacyclovir: Why Generic Substitution Fails for Specialized Research Applications


Acyclovir, valacyclovir, and acyclovir monophosphate occupy distinct functional positions in the acyclovir pharmacological cascade and cannot be substituted interchangeably in research settings. Acyclovir (CAS 59277-89-3) is an unphosphorylated nucleoside analog that requires viral thymidine kinase (TK) for initial phosphorylation, a step that is rate-limiting and absent in uninfected cells or TK-deficient viral strains [1]. Valacyclovir (CAS 124832-26-4) is an L-valyl ester prodrug designed for improved oral bioavailability in vivo but does not address the intracellular phosphorylation dependency [2]. Acyclovir monophosphate (CAS 66341-16-0), in contrast, is the pre-phosphorylated form that bypasses the viral TK requirement entirely, enabling direct evaluation of downstream phosphorylation kinetics by cellular GMP kinase or serving as a direct substrate for nucleotide prodrug derivatization [3]. For researchers studying TK-deficient resistant strains, investigating cellular nucleotide kinase activity, synthesizing ProTide analogs, or developing HSV-TK suicide gene systems, substitution with acyclovir or valacyclovir would yield fundamentally different—and potentially invalid—experimental outcomes [4].

Acyclovir Monophosphate CAS 66341-16-0: Head-to-Head Quantitative Differentiation Evidence Against Acyclovir and Prodrug Analogs


Direct Substrate Activity for GMP Kinase: Acyclovir Monophosphate Bypasses the Rate-Limiting Viral Thymidine Kinase Step Required by Acyclovir

Acyclovir monophosphate functions as a direct substrate for cellular guanosine monophosphate (GMP) kinase, circumventing the viral thymidine kinase (TK)-mediated first phosphorylation step that is both rate-limiting for acyclovir activation and entirely absent in TK-deficient resistant viral strains [1]. While acyclovir exhibits no detectable phosphorylation by normal cellular enzymes [2], acyclovir monophosphate proceeds directly to the diphosphate and triphosphate forms via host cell nucleotide kinases . This bypass capability is functionally demonstrated in the ProTide strategy, where monophosphorylated acyclovir prodrug derivatives (ACV ProTides) retained antiviral activity against ACV-resistant HSV-2 strains that lack functional TK, a property unattainable with acyclovir itself [3].

nucleotide kinase assay HSV-TK bypass antiviral phosphorylation enzymology

Sub-Micromolar Antiviral Activity of ACV ProTides Derived from Acyclovir Monophosphate Scaffold

Acyclovir monophosphate serves as the essential chemical scaffold for generating ACV ProTides—monophosphorylated acyclovir derivatives with lipophilic phosphate-masking groups that enable efficient cellular uptake independent of viral TK. In ex vivo human lymphoid and cervicovaginal tissues, ACV ProTides suppressed both HIV-1 and HSV-2 with EC₅₀ values in the sub-micromolar range [1]. In CD4⁺ T cells, EC₅₀ values ranged between 3–12 μM [2]. Critically, these ProTides retained activity against acyclovir-resistant HSV-2 strains, representing a functional gain directly attributable to the monophosphate scaffold that acyclovir cannot provide [3].

ProTide HSV-2 inhibition HIV-1 inhibition EC₅₀ antiviral potency

Analytical Purity Specification: HPLC-Verified ≥95% to ≥98% Purity Across Multiple Vendors for Reproducible Research

Commercially available acyclovir monophosphate is supplied with analytically verified purity specifications that enable reproducible experimental outcomes across different research applications. Multiple vendors certify acyclovir monophosphate at ≥95% purity by HPLC [1], with some suppliers offering minimum 98% purity verified by LC-MS . Specifications also include ≥97% purity grades . This multi-vendor consistency in high-purity specifications distinguishes acyclovir monophosphate from less stringently characterized research-grade acyclovir preparations where impurity profiles—particularly guanine contamination—can confound experimental interpretation [2].

HPLC purity quality control LC-MS analytical specification procurement

HSV-TK Suicide Gene Therapy: Acyclovir Monophosphate Induces Apoptosis in Transfected Cells as a Validated Substrate

Acyclovir monophosphate serves as a validated substrate in herpes simplex virus thymidine kinase (HSV-TK) suicide gene therapy systems, inducing apoptosis specifically in cells transfected with the HSV-TK gene [1]. This application leverages the same phosphorylation cascade—acyclovir monophosphate → diphosphate → triphosphate—that underlies its antiviral mechanism, but in a synthetic lethal context against genetically modified cancer cells or HIV-infected cells [2]. While ganciclovir remains the predominant prodrug for HSV-TK suicide gene therapy, acyclovir monophosphate offers an alternative substrate with distinct phosphorylation kinetics that may be advantageous in specific HSV-TK mutant contexts or when reduced systemic toxicity is desired [3].

suicide gene therapy HSV-TK apoptosis cancer gene therapy bystander effect

Acyclovir Monophosphate CAS 66341-16-0: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis and Evaluation of Nucleotide Prodrugs (ProTides) for Overcoming Acyclovir Resistance

Acyclovir monophosphate provides the essential monophosphorylated scaffold required for ProTide derivatization—a strategy that masks the phosphate group with lipophilic moieties to enable passive cellular uptake and intracellular release of the active monophosphate [1]. This application is directly supported by evidence that ACV ProTides derived from monophosphorylated acyclovir retain antiviral activity against acyclovir-resistant HSV-2 strains and achieve sub-micromolar EC₅₀ values in ex vivo human tissues [2]. Researchers developing next-generation antivirals targeting TK-deficient resistant strains or HIV-1/HSV-2 co-infections should prioritize acyclovir monophosphate over acyclovir as the starting material [3].

Enzymological Studies of Cellular GMP Kinase and Nucleotide Metabolism

Acyclovir monophosphate serves as a direct substrate for guanosine monophosphate (GMP) kinase, enabling quantitative enzymological studies of the second phosphorylation step in the acyclovir activation cascade without confounding by the upstream viral TK step [1]. This application is critical for researchers investigating the kinetics and specificity of cellular nucleotide kinases, evaluating competitive inhibition between antiviral nucleotides and endogenous nucleotides, or characterizing GMP kinase mutants. Procurement of acyclovir monophosphate with verified HPLC purity (≥95-98%) ensures reproducible kinetic measurements [2].

HSV-TK Suicide Gene Therapy Research and Bystander Effect Studies

Acyclovir monophosphate functions as a validated substrate in HSV-TK/ganciclovir-analog suicide gene therapy systems, inducing apoptosis specifically in HSV-TK-transfected cells [1]. This application is relevant for cancer gene therapy researchers evaluating alternative prodrug-enzyme pairs, investigators studying HIV gene therapy strategies using HSV-TK suicide genes [2], and groups characterizing mutant HSV-TK variants with altered substrate specificities [3]. Acyclovir monophosphate offers a distinct phosphorylation profile that may provide advantages in specific experimental contexts where reduced systemic toxicity relative to ganciclovir is desired.

Antiviral Resistance Mechanism Studies in TK-Deficient HSV Strains

Because acyclovir monophosphate bypasses the viral thymidine kinase (TK) requirement that is the primary site of acyclovir resistance mutations, it serves as an essential tool for dissecting resistance mechanisms that operate downstream of TK [1]. Researchers investigating whether clinical HSV isolates harbor resistance mutations in cellular GMP kinase, nucleoside diphosphate kinase, or viral DNA polymerase—rather than TK—require acyclovir monophosphate to experimentally isolate and evaluate these downstream steps [2]. Substitution with acyclovir in such studies would conflate TK-dependent and TK-independent resistance mechanisms, yielding uninterpretable results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acyclovir monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.